Oseltamivir Acid D3 is synthesized from Oseltamivir, which itself is derived from shikimic acid, a natural product obtained from the star anise plant. The compound is classified as a small molecule and falls within the categories of antivirals and pharmaceutical toxicology reference materials. It serves as an analytical standard for research purposes, particularly in studies related to influenza virus treatment .
The synthesis of Oseltamivir Acid D3 involves several steps, starting from readily available precursors. Key methods include:
The synthesis pathway can vary depending on the specific protocol used, but it generally emphasizes efficiency and high yield.
Oseltamivir Acid D3 features a complex molecular structure characterized by its cyclohexene core and various functional groups including amino and acetamido groups. The structural representation can be summarized as follows:
Oseltamivir Acid D3 can undergo various chemical reactions including:
These reactions are typically facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are maintained to ensure high selectivity and yield .
Oseltamivir Acid D3 acts primarily as an inhibitor of the influenza virus neuraminidase enzyme. This enzyme is crucial for viral replication and release from infected cells. By inhibiting neuraminidase activity, Oseltamivir Acid D3 effectively reduces viral load in infected individuals. Experimental data indicates that this compound can significantly decrease the time to symptom alleviation in clinical settings .
Oseltamivir Acid D3 exhibits several notable physical and chemical properties:
Oseltamivir Acid D3 is primarily utilized in scientific research focused on:
Its role as a labeled standard allows researchers to trace metabolic pathways and quantify drug levels in biological samples effectively .
The strategic incorporation of deuterium atoms into oseltamivir acid targets specific molecular positions that maximize analytical utility while preserving bioactivity. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3) features three deuterium atoms at the N-acetyl group (–CO–CD₃), a site chosen due to its metabolic stability and minimal interference with the compound's active pharmacophore [1] [2]. This selective labeling capitalizes on the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit approximately 6-10 times greater stability against oxidative metabolism compared to carbon-hydrogen bonds [5]. The preservation of neuraminidase inhibitory activity (IC₅₀ = 2 nM) in deuterated analogues confirms that isotopic substitution at this position does not disrupt critical interactions with the enzyme's active site, maintaining equivalent potency against influenza A and B viruses as the non-deuterated form [1] [3].
The N-acetyl labeling site further enables precise tracking of the metabolite's fate in complex biological matrices. As the active form of the prodrug oseltamivir phosphate, deuterated oseltamivir acid serves as an ideal internal standard for quantifying both prodrug and metabolite simultaneously in pharmacokinetic studies [5]. This strategic deuteration avoids molecular positions involved in ester hydrolysis (activating step) or glucuronidation (detoxification pathway), ensuring the labeled standard experiences identical metabolic processing as the endogenous analyte, thereby eliminating quantification bias during mass spectrometric analysis [2] [5].
Property | Oseltamivir Acid-d3 | Oseltamivir Acid-¹³C,d3 | Unlabeled Oseltamivir Acid |
---|---|---|---|
CAS Number | 1242184-43-5 | Not specified | 187227-45-8 |
Molecular Formula | C₁₄H₂₁D₃N₂O₄ | C₁₃¹³CH₂₁D₃N₂O₄ | C₁₄H₂₄N₂O₄ |
Molecular Weight | 287.37 g/mol | 288.36 g/mol | 284.35 g/mol |
Isotopic Enrichment | >95% D3 | >95% ¹³C, D3 | N/A |
Label Position(s) | N-acetyl methyl | N-acetyl (¹³C + D3) | N/A |
Primary Application | LC-MS/MS internal std | Metabolic tracer studies | Bioactive metabolite |
Deuterated oseltamivir acid is synthesized through multistep routes employing deuterated precursors at the N-acetylation stage. A common approach utilizes [¹³C]- or [D₃]-acetyl chloride to acylate the free amino group of a protected oseltamivir acid precursor [4] [6]. Critical synthetic challenges include ensuring regioselective labeling and maintaining stereochemical integrity at the three chiral centers (3R,4R,5S configuration) during derivatization [7]. Protecting groups like tert-butoxycarbonyl (Boc) or benzyl are typically employed to shield the amine and carboxylic acid functionalities during N-acetylation, preventing unwanted side reactions and isotopic dilution [7]. Subsequent deprotection yields high-purity oseltamivir acid-d3 or the dual-labeled oseltamivir acid-¹³C,d₃ variant [4] [6].
Alternative routes involve the synthesis of deuterated aziridine intermediates followed by stereoselective ring-opening with pentan-3-ol. The aziridine carboxylate serves as a versatile precursor where deuterium can be introduced either before or after ring opening. For instance, hydrogen-deuterium exchange catalyzed by palladium on activated carbon (Pd/C) in deuterated solvents (e.g., D₂O or CD₃OD) can introduce deuterium at exchangeable positions, while the stable methyl deuterium in the N-acetyl group requires incorporation via a pre-deuterated acetylating agent [7]. Purification leverages techniques like preparative HPLC or silica gel chromatography, achieving chemical purities exceeding 95% and isotopic enrichments >95%, as confirmed by HPLC-UV and mass spectrometry [2] [3].
Strategy | Key Deuterated Reagent | Key Intermediate | Protecting Groups | Purity/Enrichment |
---|---|---|---|---|
Late-Stage N-Acetylation | [D₃]-Acetyl chloride | Protected des-acetyl oseltamivir acid | Boc, Benzyl ester | >95% (HPLC), >95% D3 |
Dual Isotope Labeling | [¹³C,D₃]-Acetic anhydride | 5-Amino-3-(pentan-3-yloxy)cyclohexene carboxylic acid derivative | Cbz, tert-Butyl ester | >95% (HPLC), >95% ¹³C/D3 |
Aziridine Ring Opening | D₂O/Pd/C (exchangeable H) | Deuterated ethyl (3S,4R)-4-acetamido-3-(prop-1-en-2-yloxy)aziridine-2-carboxylate | Ethyl ester, Acetyl | >90% (HPLC), >90% D at specific sites |
Achieving high isotopic enrichment (>95%) in oseltamivir acid-d3 is critical for minimizing isotopic overlap and ensuring accurate quantification in LC-MS/MS assays. Incomplete deuteration leads to the presence of D₀, D₁, and D₂ species, which can co-elute and contribute to the analyte signal, causing overestimation in pharmacokinetic studies [2] [5]. Optimization involves rigorous control of reaction stoichiometry, temperature, and solvent systems during N-acetylation. Excess deuterated acetylating agent (≥3 equivalents) in anhydrous dichloromethane at 0-5°C minimizes back-exchange and ensures complete conversion of the amine to the deuterated acetamide [7]. Post-synthesis purification via reverse-phase HPLC further isolates the fully deuterated species (D₃) from partially labeled impurities [3].
The mass spectrometric advantages of high enrichment are profound. Oseltamivir acid-d3 exhibits a characteristic +3 Da mass shift ([M+H]⁺ at m/z 288) compared to the native compound (m/z 285), creating a distinct isotopic signature [5]. This shift enables baseline resolution in multiple reaction monitoring (MRM) transitions, such as 288→166 for oseltamivir acid-d3 versus 285→163 for the unlabeled metabolite. In UHPLC-MS/MS bioanalysis, this separation eliminates cross-talk between analyte and internal standard channels, enhancing assay specificity and sensitivity. Studies report limits of quantification (LOQ) below 5 ng/mL in porcine plasma using oseltamivir acid-d3 as the internal standard, demonstrating its critical role in high-sensitivity pharmacokinetic profiling for taste-masked formulations [5]. The ¹³C,d₃ variant offers further analytical advantages by shifting the mass by +4 Da (m/z 289), providing an even larger mass separation for complex multiplexed assays [4] [6].
Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift (Da) | Key Transition | LOQ in Plasma |
---|---|---|---|---|---|
Oseltamivir Acid (Native) | 285 | 163, 119 | 0 | 285→163 | <5 ng/mL |
Oseltamivir Acid-d3 | 288 | 166, 122 | +3 | 288→166 | <5 ng/mL |
Oseltamivir Acid-¹³C,d3 | 289 | 167, 123 | +4 | 289→167 | Not reported |
Compound Name | Synonyms |
---|---|
Oseltamivir Acid-d3 | GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3 |
Oseltamivir Acid-¹³C,d3 | GS 4071-¹³C,d3; Ro 64-0802-¹³C,d3 |
Oseltamivir Phosphate | Tamiflu™ |
Oseltamivir-d3 Phosphate | Internal standard for prodrug quantification |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: